molecular formula C15H20O4 B8652848 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid

Cat. No.: B8652848
M. Wt: 264.32 g/mol
InChI Key: CCVPUIBZJMOZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a cyclopentoxy group and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-(4-methoxyphenyl)propanoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopentoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The cyclopentoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-cyclopentoxy-4-formylphenyl)-n-propanoic acid, while reduction of the carboxylic acid group can produce 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanol.

Scientific Research Applications

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-n-propanoic acid
  • 3-(3-Cyclopentyloxyphenyl)-n-propanoic acid
  • 3-(3-Cyclopentoxy-4-hydroxyphenyl)-n-propanoic acid

Uniqueness

3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both cyclopentoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C15H20O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,17)

InChI Key

CCVPUIBZJMOZCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 0.38 g (1.37 mmol) of methyl 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanoate in 20 mL of methanol was added dropwise 25 mL of a 1.0N solution of potassium hydroxide in water over a 5 minute period. The mixture precipitated immediately, but returned to a solution after a 16 hour period at which time the solution was concentrated, diluted with 20 mL of water and neutralized to pH 1.0 with concentrated hydrochloric acid. The analytically pure white solid which formed was collected, washed several times with cold water, and dried in vacuo.
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methyl 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanoate
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0.38 g
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20 mL
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